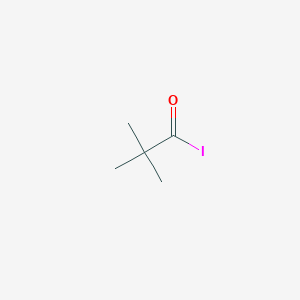

2,2-Dimethylpropanoyl iodide

Description

2,2-Dimethylpropanoyl iodide (synonym: neopentyl iodide; IUPAC name: 1-iodo-2,2-dimethylpropane) is a branched primary alkyl iodide with the molecular formula C₅H₁₁I. It is structurally characterized by a central carbon atom bonded to two methyl groups, one iodine atom, and a neopentyl backbone. This compound is notable for its steric hindrance due to the bulky tert-butyl-like structure, which influences its reactivity and physical properties .

Properties

CAS No. |

61915-52-4 |

|---|---|

Molecular Formula |

C5H9IO |

Molecular Weight |

212.03 g/mol |

IUPAC Name |

2,2-dimethylpropanoyl iodide |

InChI |

InChI=1S/C5H9IO/c1-5(2,3)4(6)7/h1-3H3 |

InChI Key |

JFOHXADNLDTKLT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=O)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2-Dimethylpropanoyl iodide can be synthesized through the iodination of 2,2-dimethylpropanoyl chloride. The reaction typically involves the use of iodine and a suitable solvent such as chloroform or carbon tetrachloride. The reaction is carried out under reflux conditions to ensure complete conversion of the starting material .

Industrial Production Methods: The process would likely involve the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethylpropanoyl iodide undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.

Elimination Reactions: Under basic conditions, it can undergo elimination reactions to form alkenes.

Oxidation and Reduction Reactions: It can be oxidized to form corresponding alcohols or carboxylic acids, and reduced to form hydrocarbons.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and ammonia. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.

Elimination Reactions: Strong bases such as potassium tert-butoxide are used, often in solvents like ethanol or tert-butanol.

Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.

Major Products Formed:

Substitution: Formation of alcohols, nitriles, or amines.

Elimination: Formation of alkenes.

Oxidation: Formation of carboxylic acids or ketones.

Scientific Research Applications

2,2-Dimethylpropanoyl iodide has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biological Studies: It serves as a precursor for the synthesis of biologically active molecules, which are studied for their potential therapeutic effects.

Material Science: It is used in the preparation of specialized polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2-dimethylpropanoyl iodide in chemical reactions involves the formation of a reactive intermediate, such as a carbocation or a radical, depending on the reaction conditions. These intermediates then undergo further transformations to yield the final products. The molecular targets and pathways involved are primarily determined by the nature of the nucleophile or electrophile in the reaction .

Comparison with Similar Compounds

Comparison with Similar Alkyl Iodides

The following analysis compares 2,2-dimethylpropanoyl iodide (neopentyl iodide) with structurally related alkyl iodides, focusing on physical properties, reactivity, and applications.

Physical Properties

| Compound Name | Boiling Point (°C) | Density (g/cm³) | Molecular Formula | Structure Type |

|---|---|---|---|---|

| This compound | Not reported | Not reported | C₅H₁₁I | Branched primary |

| 1-Iodo-2-methylpropane | 6.47 (20°C) | 1.89 (20°C) | C₄H₉I | Branched primary |

| 2-Iodo-2-methylpropane | 6.65 (10°C) | - | C₄H₉I | Branched secondary |

| 1-Iodopropane | 7.07 (20°C) | 2.03 | C₃H₇I | Linear primary |

| Methallyl iodide | Not reported | - | C₄H₇I | Allylic iodide |

Key Observations :

- Branching Effects : Neopentyl iodide’s bulky structure likely results in a higher boiling point compared to less-branched analogs (e.g., 1-iodopropane) due to increased surface area and van der Waals interactions. However, exact data are unavailable in the evidence .

- Density Trends : Linear alkyl iodides (e.g., 1-iodopropane) exhibit higher densities than branched isomers, a trend expected to extend to neopentyl iodide .

Reactivity

- Substitution Reactions : Neopentyl iodide’s steric hindrance slows SN2 reactions, favoring SN1 mechanisms in polar solvents. In contrast, less hindered iodides like 1-iodopropane undergo faster SN2 substitutions .

- Stability : Branched alkyl iodides (e.g., 2-iodo-2-methylpropane) are more stable toward elimination than linear analogs due to reduced β-hydrogen availability. Neopentyl iodide’s stability is further enhanced by its fully substituted carbon .

- Allylic Reactivity : Methallyl iodide (3-iodo-2-methylpropene) exhibits enhanced reactivity in allylic substitutions and polymerization due to its conjugated double bond, a feature absent in neopentyl iodide .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.